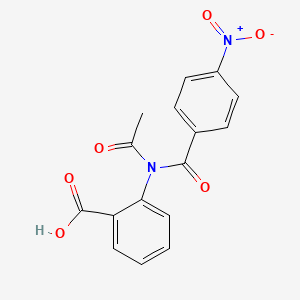
Tgf|ari-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tgf|ari-IN-5 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to inhibit transforming growth factor beta (TGF-β) signaling, which plays a crucial role in numerous physiological and pathological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|ari-IN-5 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Processing: Continuous flow reactors are employed to enhance efficiency and reduce production time.
化学反应分析
Types of Reactions
Tgf|ari-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.
科学研究应用
Tgf|ari-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the role of TGF-β signaling in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated TGF-β signaling, such as cancer, fibrosis, and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Tgf|ari-IN-5 exerts its effects by inhibiting the TGF-β signaling pathway. The mechanism involves binding to the TGF-β receptors, preventing the activation of downstream signaling molecules such as Smad2 and Smad3. This inhibition disrupts the transcriptional regulation of target genes involved in various cellular processes, thereby modulating cell behavior and function.
相似化合物的比较
Similar Compounds
TGF-β RI Kinase Inhibitor IX: A potent and selective inhibitor of TGF-β receptor I kinase.
TGFβ-IN-5: Another TGF-β inhibitor used in the study of fibroproliferative diseases.
Bintrafusp alfa: A bifunctional conjugate that binds TGF-β and PD-L1.
Uniqueness of Tgf|ari-IN-5
This compound is unique due to its specific binding affinity and selectivity for TGF-β receptors. This selectivity allows for targeted inhibition of TGF-β signaling with minimal off-target effects, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C16H12N2O6 |
|---|---|
分子量 |
328.28 g/mol |
IUPAC 名称 |
2-[acetyl-(4-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O6/c1-10(19)17(14-5-3-2-4-13(14)16(21)22)15(20)11-6-8-12(9-7-11)18(23)24/h2-9H,1H3,(H,21,22) |
InChI 键 |
FJNGYVMTOCTQFD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)
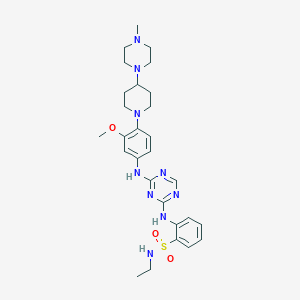
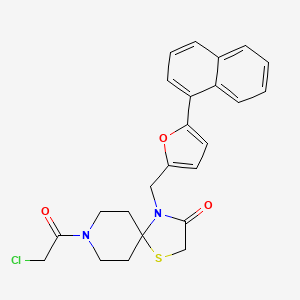
![(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12410285.png)

![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)

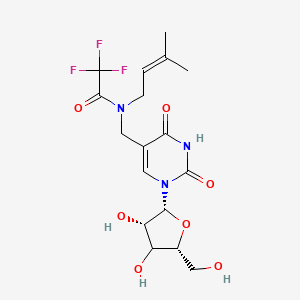
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
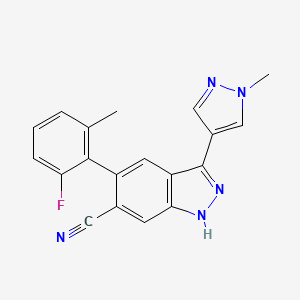
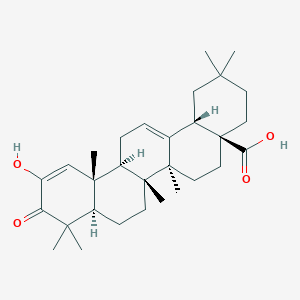
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)


